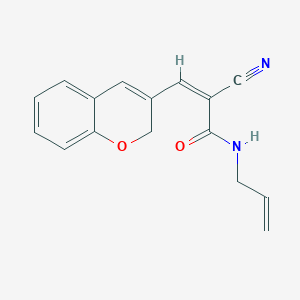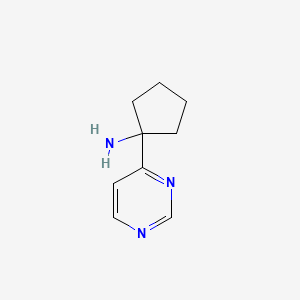![molecular formula C6H10N2O3S B13583499 2,2-Dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide](/img/structure/B13583499.png)
2,2-Dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide is a sulfur-containing heterocyclic compound. It is known for its unique spiro structure, which contributes to its stability and reactivity. This compound has garnered interest in various fields of science, including medicinal chemistry, biochemistry, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide typically involves the reaction of a thia-azaspiro compound with appropriate reagents to introduce the carboxamide group. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The carboxamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Applications De Recherche Scientifique
2,2-Dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,2-Dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The spiro structure also allows for specific binding to target sites, enhancing its selectivity and potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid: This compound is similar in structure but lacks the carboxamide group, which affects its reactivity and applications.
2lambda6-thia-6-azaspiro[3.3]heptane-2,2-dione hydrochloride: This compound has a similar spiro structure but different functional groups, leading to distinct chemical properties and uses.
Uniqueness
2,2-Dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide is unique due to its combination of a spiro structure and a carboxamide group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various scientific fields .
Propriétés
Formule moléculaire |
C6H10N2O3S |
|---|---|
Poids moléculaire |
190.22 g/mol |
Nom IUPAC |
2,2-dioxo-2λ6-thia-6-azaspiro[3.3]heptane-6-carboxamide |
InChI |
InChI=1S/C6H10N2O3S/c7-5(9)8-1-6(2-8)3-12(10,11)4-6/h1-4H2,(H2,7,9) |
Clé InChI |
OYQQTFUBHQGUIT-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CN1C(=O)N)CS(=O)(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-1-[2-(difluoromethoxy)phenyl]ethanol](/img/structure/B13583419.png)

![5-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-1H-pyrazol-3-amine](/img/structure/B13583421.png)




![bis(N-[2-(benzyloxy)ethyl]guanidine),sulfuricacid](/img/structure/B13583457.png)

![2-[1-(3-Chlorophenyl)cyclobutyl]ethan-1-amine](/img/structure/B13583466.png)


![N-(1-benzylpiperidin-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13583478.png)

